Cas no 65818-01-1 (2-methyl-3H,4H,5H,6H,7H-cyclopentadpyrimidin-4-one)
2-methyl-3H,4H,5H,6H,7H-cyclopentadpyrimidin-4-one Chemical and Physical Properties
Names and Identifiers
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- 2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol
- 2-methyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one
- 2-METHYL-6,7-DIHYDRO-5H-CYCLOPENTAPYRIMIDIN-4-OL
- 4H-Cyclopentapyrimidin-4-one, 3,5,6,7-tetrahydro-2-methyl- (9CI)
- 2-methyl-3H,4H,5H,6H,7H-cyclopentadpyrimidin-4-one
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- MDL: MFCD08143584
- Inchi: 1S/C8H10N2O/c1-5-9-7-4-2-3-6(7)8(11)10-5/h2-4H2,1H3,(H,9,10,11)
- InChI Key: GPHGETSVSBZRQC-UHFFFAOYSA-N
- SMILES: O=C1C2=C(CCC2)N=C(C)N1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
2-methyl-3H,4H,5H,6H,7H-cyclopentadpyrimidin-4-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM164911-5g |
2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol |
65818-01-1 | 95% | 5g |
$757 | 2021-08-05 | |
| TRC | M337158-50mg |
2-methyl-6,7-dihydro-5H-cyclopentapyrimidin-4-ol |
65818-01-1 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M337158-100mg |
2-methyl-6,7-dihydro-5H-cyclopentapyrimidin-4-ol |
65818-01-1 | 100mg |
$ 70.00 | 2022-06-03 | ||
| TRC | M337158-500mg |
2-methyl-6,7-dihydro-5H-cyclopentapyrimidin-4-ol |
65818-01-1 | 500mg |
$ 250.00 | 2022-06-03 | ||
| Chemenu | CM164911-1g |
2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol |
65818-01-1 | 95% | 1g |
$347 | 2023-02-17 | |
| abcr | AB450485-250 mg |
2-Methyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one; . |
65818-01-1 | 250MG |
€254.20 | 2023-07-18 | ||
| abcr | AB450485-1 g |
2-Methyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one; . |
65818-01-1 | 1g |
€557.80 | 2023-07-18 | ||
| Apollo Scientific | OR919115-250mg |
2-Methyl-3,5,6,7-tetrahydro-cyclopentapyrimidin-4-one |
65818-01-1 | 95% | 250mg |
£192.00 | 2025-02-21 | |
| Apollo Scientific | OR919115-1g |
2-Methyl-3,5,6,7-tetrahydro-cyclopentapyrimidin-4-one |
65818-01-1 | 95% | 1g |
£517.00 | 2025-02-21 | |
| eNovation Chemicals LLC | Y1299932-5g |
2-methyl-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one |
65818-01-1 | 95% | 5g |
$1000 | 2024-06-03 |
2-methyl-3H,4H,5H,6H,7H-cyclopentadpyrimidin-4-one Suppliers
2-methyl-3H,4H,5H,6H,7H-cyclopentadpyrimidin-4-one Related Literature
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
Additional information on 2-methyl-3H,4H,5H,6H,7H-cyclopentadpyrimidin-4-one
Recent Advances in the Study of 2-methyl-3H,4H,5H,6H,7H-cyclopentadpyrimidin-4-one (CAS: 65818-01-1)
The compound 2-methyl-3H,4H,5H,6H,7H-cyclopentadpyrimidin-4-one (CAS: 65818-01-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.
Recent studies have highlighted the efficient synthetic routes for 2-methyl-3H,4H,5H,6H,7H-cyclopentadpyrimidin-4-one, with a particular emphasis on green chemistry approaches. Researchers have developed novel catalytic methods that enhance yield and reduce environmental impact. These advancements are crucial for scaling up production for preclinical and clinical studies.
In terms of biological activity, preliminary in vitro studies have demonstrated that 2-methyl-3H,4H,5H,6H,7H-cyclopentadpyrimidin-4-one exhibits promising inhibitory effects on specific enzymatic targets associated with inflammatory and oncogenic pathways. Molecular docking simulations suggest a high binding affinity for kinases involved in cell proliferation, positioning this compound as a potential candidate for anticancer drug development.
Further investigations into the pharmacokinetic properties of 2-methyl-3H,4H,5H,6H,7H-cyclopentadpyrimidin-4-one have revealed favorable absorption and metabolic stability profiles. These findings are supported by recent in vivo studies, which indicate low toxicity and good bioavailability, making it a viable candidate for further drug development.
Ongoing research is exploring the derivatization of 2-methyl-3H,4H,5H,6H,7H-cyclopentadpyrimidin-4-one to enhance its therapeutic efficacy and selectivity. Several analogs have been synthesized and are currently under evaluation for their biological activity. These efforts aim to optimize the compound's pharmacodynamic and pharmacokinetic properties for specific therapeutic indications.
In conclusion, 2-methyl-3H,4H,5H,6H,7H-cyclopentadpyrimidin-4-one (CAS: 65818-01-1) represents a promising scaffold in medicinal chemistry with potential applications in oncology and inflammation. Continued research and development are essential to fully realize its therapeutic potential and advance it through the drug discovery pipeline.
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